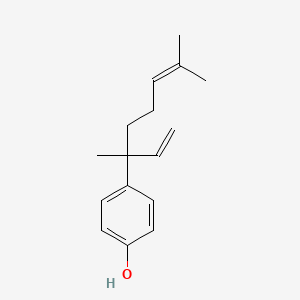

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)-

Description

Properties

CAS No. |

349473-22-9 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

4-(3,7-dimethylocta-1,6-dien-3-yl)phenol |

InChI |

InChI=1S/C16H22O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-11,17H,1,6,12H2,2-4H3 |

InChI Key |

NKPZXOJBJDJHJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)C1=CC=C(C=C1)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- typically involves the alkylation of phenol with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-ethenyl-1,5-dimethyl-4-hexenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The double bonds in the hexenyl side chain can be reduced to form saturated compounds.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones and related compounds.

Reduction: Saturated phenol derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hexenyl side chain may interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Methyl-4-[(1R)-1,5-Dimethyl-4-Hexenyl]Phenol

- Structure: Differs by a methyl group instead of ethenyl at the terpenoid chain and a hydroxyl group at the 2-position.

- Source : Roots of Iostephane heterophylla .

- Bioactivity : Used traditionally for treating rheumatism, arthritis, and diabetes. The absence of an ethenyl group may reduce oxidative reactivity but enhance stability in biological matrices.

1-(1,5-Dimethyl-4-Hexenyl)-4-Methylbenzene

- Structure: Lacks the phenolic hydroxyl group; methyl substituent at the 4-position.

- Source : Major component in Curcuma pseudomontana rhizome essential oil and Calli oil .

- Bioactivity: Primarily contributes to antimicrobial properties in essential oils. The absence of a hydroxyl group limits antioxidant capacity compared to phenolic analogs.

Benzeneacetic Acid, 1-Ethenyl-1,5-Dimethyl-4-Hexenyl Ester

- Structure: Ester derivative with a phenylacetate group instead of phenol.

- Source : Used in flavorings and fragrances (e.g., linalyl phenylacetate) .

- Bioactivity: Applications in food and cosmetics due to aromatic properties. The ester group increases volatility, making it suitable for topical use, unlike the polar phenolic compound.

Bioactivity Comparison

Key Observations :

- Phenolic vs.

- Terpenoid Chain: The branched chain promotes lipophilicity, aiding membrane penetration in antimicrobial activity .

Physicochemical Properties

- Solubility: The phenolic hydroxyl group increases water solubility compared to methylbenzene or ester derivatives.

- Stability: Ethenyl group may render the compound more susceptible to oxidation than saturated analogs (e.g., 2-methyl-4-[(1R)-1,5-dimethyl-4-hexenyl]phenol).

- Volatility: Non-phenolic analogs (e.g., ester derivatives) exhibit higher volatility, favoring use in essential oils .

Biological Activity

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- is a complex organic compound characterized by a phenolic group linked to a hexenyl side chain. Its molecular formula is with a molecular weight of approximately 218.34 g/mol. This compound exhibits notable biological activities, including antimicrobial and antioxidant properties, which are primarily attributed to its phenolic structure.

Chemical Structure and Properties

The structure of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- features a hydroxyl group (-OH) that enhances its reactivity. The unique hexenyl side chain contributes to its potential interactions with biological molecules, allowing it to modulate various cellular pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.34 g/mol |

| Functional Groups | Phenolic group |

Antimicrobial Activity

Research indicates that Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- possesses significant antimicrobial properties. Its mechanism may involve the disruption of microbial cell membranes and inhibition of essential enzymes. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.

Antioxidant Activity

The compound also exhibits strong antioxidant capabilities. The phenolic structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress. This activity has been quantified using assays like DPPH and ABTS, where it has shown substantial radical scavenging potential.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 28.08 |

| ABTS | 2402.95 |

The biological activity of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- is primarily attributed to its ability to form hydrogen bonds with proteins and interact with lipid membranes. These interactions can alter membrane fluidity and functionality, potentially leading to modulation of enzyme activities and cellular signaling pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in Journal of Applied Microbiology demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for both bacterial strains.

- Antioxidant Activity Assessment : In an investigation featured in Food Chemistry, the antioxidant capacity was evaluated through various assays. The results indicated that extracts containing this compound exhibited higher antioxidant activity compared to controls, with significant reductions in oxidative markers in treated cells.

- Cell Membrane Interaction Study : Research published in Biochimica et Biophysica Acta explored the interaction between Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- and lipid bilayers. The findings revealed that the compound could integrate into the membrane structure, affecting permeability and fluidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.